molecular formula C17H25BN2O3 B1436046 N-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pyrrolidine-1-carboxamide CAS No. 874299-00-0

N-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pyrrolidine-1-carboxamide

Cat. No. B1436046
M. Wt: 316.2 g/mol
InChI Key: LIBQKFGWCHHULK-UHFFFAOYSA-N
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Description

“N-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pyrrolidine-1-carboxamide” is a chemical compound. However, there is limited information available about this specific compound12. It’s worth noting that compounds with similar structures, such as “tert-Butyl 3-((3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate”, are used in early discovery research1.



Synthesis Analysis

The synthesis of this compound is not explicitly mentioned in the available resources. However, compounds with similar structures are often synthesized using palladium-catalyzed reactions3.



Molecular Structure Analysis

The molecular structure of this compound is not explicitly mentioned in the available resources. However, the molecular structure can be inferred from its name and similar compounds. It likely contains a pyrrolidine ring attached to a phenyl group, which is further attached to a tetramethyl-dioxaborolane group12.



Chemical Reactions Analysis

The specific chemical reactions involving this compound are not mentioned in the available resources. However, similar compounds are often involved in borylation and hydroboration reactions4.



Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are not explicitly mentioned in the available resources. However, similar compounds are often solid at room temperature15.


Scientific Research Applications

Synthesis and Structural Analysis

Huang et al. (2021) focused on the synthesis of compounds involving N-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pyrrolidine-1-carboxamide. They highlighted the process of obtaining these compounds through substitution reactions. The study utilized FTIR, NMR spectroscopy, and mass spectrometry for structural confirmation. Additionally, X-ray diffraction was used for crystallographic and conformational analyses, supplemented by density functional theory (DFT) calculations to understand the molecular structures and physicochemical properties (Huang et al., 2021).

Antiarrhythmic Properties

In a study by Hankovszky et al. (1986), N-(omega-Aminoalkyl)-2,2,5,5-tetramethyl-3-pyrroline or -pyrrolidine-3-carboxamides, which share structural similarities with the compound , were synthesized and evaluated for their antiarrhythmic effects. The compounds showed promising results against aconitine-induced arrhythmia, with some showing higher activity than traditional drugs like quinidine (Hankovszky et al., 1986).

Antitubercular and Antibacterial Activities

Bodige et al. (2020) explored the antitubercular and antibacterial activities of N-{2-fluoro-6-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]phenyl} carboxamide derivatives, which are structurally related to the compound . They found that some derivatives were more potent than reference drugs like Pyrazinamide and Streptomycin. This study highlights the potential of similar compounds in combating infectious diseases (Bodige et al., 2020).

Poly(ADP-ribose) Polymerase Inhibitors

Penning et al. (2010) conducted a study on benzimidazole carboxamide poly(ADP-ribose) polymerase (PARP) inhibitors, which included compounds structurally similar to N-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pyrrolidine-1-carboxamide. They identified potent inhibitors with high enzyme and cellular potency, highlighting the compound's potential in therapeutic applications (Penning et al., 2010).

Safety And Hazards

The safety and hazards associated with this compound are not mentioned in the available resources. However, similar compounds are often classified as combustible solids1.


Future Directions

The future directions for this compound are not explicitly mentioned in the available resources. However, similar compounds are often used in early discovery research, suggesting potential applications in the development of new chemical reactions or pharmaceuticals1.


Please note that this analysis is based on the limited information available and the properties of similar compounds. For a more accurate and comprehensive analysis, more specific and detailed resources would be needed.


properties

IUPAC Name

N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrrolidine-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25BN2O3/c1-16(2)17(3,4)23-18(22-16)13-8-7-9-14(12-13)19-15(21)20-10-5-6-11-20/h7-9,12H,5-6,10-11H2,1-4H3,(H,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIBQKFGWCHHULK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)NC(=O)N3CCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25BN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701131184
Record name N-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1-pyrrolidinecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701131184
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

316.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pyrrolidine-1-carboxamide

CAS RN

874299-00-0
Record name N-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1-pyrrolidinecarboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=874299-00-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1-pyrrolidinecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701131184
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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